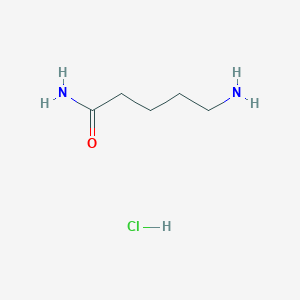

5-Aminopentanamide hydrochloride

Vue d'ensemble

Description

5-Aminopentanamide hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C5H13ClN2O and its molecular weight is 152.62 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Neurochemistry and Pharmacology

Neuroprotective Properties : A study isolated a compound referred to as 2-amino-5-ureidopentanamide from spider venom, which was found to inhibit synaptosomal GABA uptake in a dose-dependent manner, indicating potential neuroprotective effects (Beleboni et al., 2006).

Impact on Learning and Memory : Research has investigated the modulation of the 5-HT4 receptor with compounds such as RS 17017 and RS 67333, which are linked to changes in learning and memory performance in rats (Marchetti et al., 2000).

Chemical Synthesis and Application

Synthesis of 5-Amino-1-pentanol : A process for synthesizing 5-amino-1-pentanol from biomass-derived dihydropyran, involving reductive amination over supported Ni catalysts, was developed. This highlights a green approach to producing useful compounds from biomass (Li et al., 2020).

Electrosynthesis of 5-Amino-4-oxopentanoic Acid : A study focused on the electroreduction of methyl 5-nitro-4-oxopentanate to produce 5-amino-4-oxopentanoic acid hydrochloride, exploring various factors that influence yield and quality (Konarev et al., 2007).

Mécanisme D'action

Target of Action

It’s known that it acts as a cholinergic blocking agent for smooth muscle, similar to atropine .

Mode of Action

As a cholinergic blocking agent, it likely interacts with cholinergic receptors in smooth muscle, inhibiting the action of acetylcholine and leading to muscle relaxation .

Biochemical Pathways

5-Aminopentanamide is involved in the lysine degradation IV pathway . It can be generated from the enzymatic reduction of 5-aminopentanoate or enzymatic oxidation of L-lysine . Pseudomonas putida can catabolize L-lysine via the δ-aminovalerate (AMV) (5-aminopentanoate) pathway to glutarate .

Result of Action

The result of the action of 5-Aminopentanamide hydrochloride is the relaxation of smooth muscle, which can help in the treatment of acute abdominal visceral spasm, pylorospasm, or hypertrophic gastritis and associated nausea, vomiting, and/or diarrhea in animals .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

5-Aminopentanamide hydrochloride is involved in the lysine degradation IV pathway . It can be generated from the enzymatic reduction of 5-aminopentanoate or enzymatic oxidation of L-lysine . The enzyme 5-aminopentanamidase catalyzes the chemical reaction of this compound . The two substrates of this enzyme are 5-aminopentanamide and H2O, whereas its two products are 5-aminopentanoate and NH3 .

Cellular Effects

It is known that it participates in the lysine degradation pathway , which is crucial for cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the enzyme 5-aminopentanamidase . This enzyme catalyzes the conversion of 5-aminopentanamide to 5-aminopentanoate and NH3 . This reaction is part of the lysine degradation pathway .

Metabolic Pathways

This compound is involved in the lysine degradation IV pathway . It can be generated from the enzymatic reduction of 5-aminopentanoate or enzymatic oxidation of L-lysine . Pseudomonas putida can catabolize L-lysine via the δ-aminovalerate (AMV) (5-aminopentanoate) pathway to glutarate .

Propriétés

IUPAC Name |

5-aminopentanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.ClH/c6-4-2-1-3-5(7)8;/h1-4,6H2,(H2,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGVRUUAXBANYLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

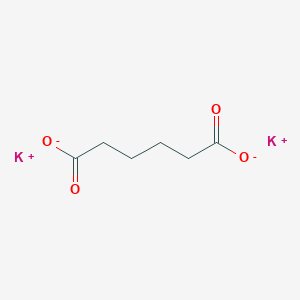

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Disodium;(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;hydrate](/img/structure/B108068.png)

![Acetic acid, [4-methoxy-3-(trimethylsiloxy)phenyl]-, methyl ester](/img/structure/B108072.png)